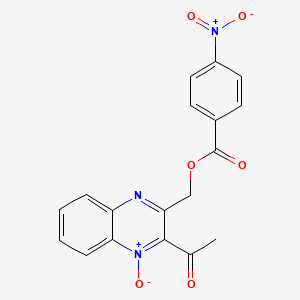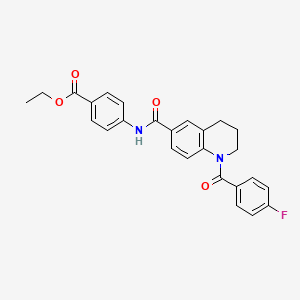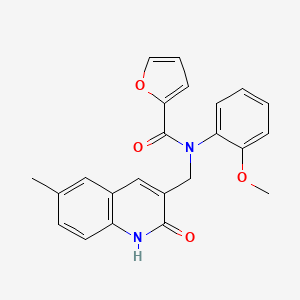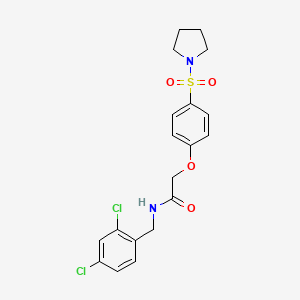
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. DBeQ has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exerts its effects by inhibiting the activity of the proteasome, a cellular complex responsible for protein degradation. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to the proteasome and prevents its normal function, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation triggers a cellular stress response that ultimately leads to cell death in cancer cells and inflammation in immune cells.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and protect neurons from oxidative stress and inflammation. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to modulate the activity of various signaling pathways involved in cell growth, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for the proteasome, which allows researchers to study the role of protein degradation in various cellular processes. However, N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can also have off-target effects on other cellular pathways, which can complicate data interpretation. Additionally, the use of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in animal models can be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. Another area of research is the investigation of the role of the proteasome in various disease processes, including neurodegenerative diseases and autoimmune disorders. Additionally, the use of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide as a tool for studying protein degradation in cellular processes such as autophagy and endoplasmic reticulum stress is an area of active investigation.
Méthodes De Synthèse
The synthesis of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzyl alcohol with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the intermediate compound, which is then reacted with chloroacetyl chloride to form N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The purity of the final product can be confirmed by HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and colitis. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have anti-cancer effects in models of breast cancer, prostate cancer, and glioblastoma. Additionally, N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-15-4-3-14(18(21)11-15)12-22-19(24)13-27-16-5-7-17(8-6-16)28(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGBWTMDKVTEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


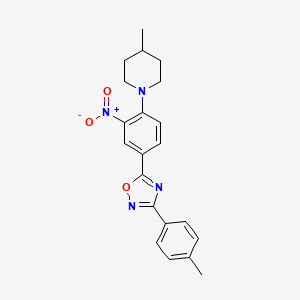
![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)

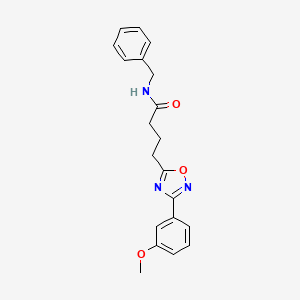
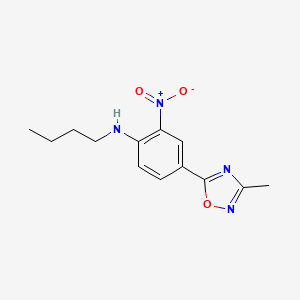


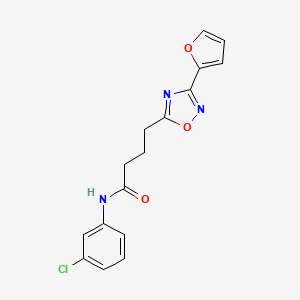

![N-(diphenylmethyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694416.png)
